molecular formula C10H14O4 B1671587 Gliorosein CAS No. 4373-40-4

Gliorosein

Cat. No. B1671587
CAS RN: 4373-40-4
M. Wt: 198.22 g/mol
InChI Key: OTGRRZBXIQUVOS-WDSKDSINSA-N
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Description

Gliorosein is a compound with the molecular formula C10H14O4 . It is also known by other synonyms such as 2-Cyclohexene-1,4-dione, 2,3-dimethoxy-5,6-dimethyl-, (5S,6S)-, and 1,6-Dihydro-3,4-dimethoxy-6-methyltoluquinone . Glioroseinol, a fungal metabolite of gliorosein, was originally isolated from Gliocladium .


Molecular Structure Analysis

The molecular weight of Gliorosein is 198.22 g/mol . The IUPAC name for Gliorosein is (5S,6S)-2,3-dimethoxy-5,6-dimethylcyclohex-2-ene-1,4-dione . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

Gliorosein has a molecular weight of 198.22 g/mol and a molecular formula of C10H14O4 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 2 .

Scientific Research Applications

Glioblastoma Stem Cells Research

Glioblastoma stem cells (GSCs) are pivotal in the study of tumor growth, proliferation, and therapy resistance in glioblastomas. Research by Schiffer et al. (2015) suggests GSCs may be transformed normal neural stem cells or a functional status influenced by the tumor microenvironment. This understanding impacts therapeutic strategies aimed at annihilating GSCs (Schiffer et al., 2015).

3D Bioprinting in Glioma Research

Dai et al. (2016) developed a 3D bioprinted glioma stem cell model using a modified hydrogel, offering a novel tool for studying gliomagenesis and drug resistance. This model provides a closer mimic to the in vivo tumor microenvironment, enhancing research in glioma stem cell biology and anticancer drug susceptibility (Dai et al., 2016).

Chinese Glioma Genome Atlas

Zhao et al. (2020) introduced the Chinese Glioma Genome Atlas, providing access to comprehensive functional genomic data from glioma samples. This resource enables deeper research into the pathophysiology of gliomas and aids in the development of clinical applications (Zhao et al., 2020).

MicroRNA-based Diagnostics and Therapeutics

Mondal and Kulshreshtha (2020) reviewed microRNA-based patents in glioma diagnostics and therapeutics. MicroRNAs, with altered expression in glioma, serve as potential efficient biomarkers and therapeutic targets, presenting new avenues in glioma research (Mondal & Kulshreshtha, 2020).

Machine Learning in Gliomas Research

Zhang et al. (2021) reviewed the application of machine learning methods in gliomas research, focusing on data mining for precision cancer care. They examined key technologies and their limitations, highlighting the potential of machine learning in glioma prediction and diagnostics (Zhang et al., 2021).

properties

IUPAC Name

(5S,6S)-2,3-dimethoxy-5,6-dimethylcyclohex-2-ene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h5-6H,1-4H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGRRZBXIQUVOS-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)C(=C(C1=O)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)C(=C(C1=O)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gliorosein

CAS RN

4373-40-4
Record name Gliorosein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004373404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLIOROSEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER249M80U8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
MW Steward, NM Packter - Biochemical Journal, 1965 - portlandpress.com
… that gliorosein is oxidized slowly even at pH4-2. Thus the results indicate that gliorosein is the … Relatively highly active gliorosein is presumably produced initially and secreted into the …
Number of citations: 3 portlandpress.com
MW Steward, NM Packter - Biochemical Journal, 1968 - portlandpress.com
… in the biosynthesis of gliorosein is suggested to … into gliorosein and related products (20% conversion). Sodium[14C]formate and [Me-14C]methionine were incorporated into gliorosein …
Number of citations: 19 portlandpress.com
NM Packter, MW Steward - Biochemical Journal, 1967 - ncbi.nlm.nih.gov
… Sodium [2-14C]acetate was incorporated into gliorosein and the related … gliorosein, 3,4-dimethoxy-6-methyltoluquinol, the related quinhydrone and quinone, indicating that gliorosein …
Number of citations: 17 www.ncbi.nlm.nih.gov
EB Vischer - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… Gliorosein was isomeric with the quinol but showed a different ultraviolet absorption spectrum. This paper describes the continuation of this work and the exact structures of these …
Number of citations: 26 pubs.rsc.org
JF Grove - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… GLIOROSEIN, a metabolic product of a Gliocladium sp. closely related to Gliocladium Yoseum Link., was first described in 1951.l On treatment with base it was converted into the …
Number of citations: 5 pubs.rsc.org
PW Brian, PJ Curtis, SR Howland, EG Jefferys… - Experientia, 1951 - Springer
… 26 O 8), Aurantiogliocladin (C 10 H 12 O 4) und Gliorosein (C 10 H 14 O 4). Alle drei Verbindungen … Dieses Hydrochinon stellt eine mit dem natürlich vorkommenden Gliorosein …
Number of citations: 36 link.springer.com
JSD Bacon, BD Milne, IF Taylor… - Biochemical …, 1965 - portlandpress.com
… that gliorosein is oxidized slowly even at pH4-2. Thus the results indicate that gliorosein is the … Relatively highly active gliorosein is presumably produced initially and secreted into the …
Number of citations: 40 portlandpress.com
PTH Trinh, AN Yurchenko, OO Khmel, TVT Dieu… - Molecules, 2022 - mdpi.com
… very probably related with gliorosein (3). As was investigated earlier [26], gliorosein originates from tetraketyde 5-methylorsellinic acid. A hydroxylation of the C-5 atom of gliorosein (3) …
Number of citations: 2 www.mdpi.com
GA Morrison - 1958 - search.proquest.com
… The structure of gliorosein was assigned by Visher on the basis of the following evidence. Gliorosein is a colourless compound, which rapidly rearranges to aurantiogliocladin quinol …
Number of citations: 6 search.proquest.com
AJ Birch, RI Fryer, H Smith - …, 1958 - ROYAL SOC CHEMISTRY THOMAS …
Number of citations: 23

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